9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Catalog No.
S715902
CAS No.
792-26-7
M.F
C15H8O5
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxo-9H-fluorene-2,7-dicarboxylic acid

CAS Number

792-26-7

Product Name

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

IUPAC Name

9-oxofluorene-2,7-dicarboxylic acid

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20)

InChI Key

XMIFYVJZYNTBTI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O

Synthesis and Characterization:

While research on 9-Oxo-9H-fluorene-2,7-dicarboxylic acid (9-Oxo-fluorene-2,7-dicarboxylic acid) is limited, there are reports on its synthesis and characterization. One study describes its preparation through the oxidation of 9,10-dihydro-9-oxo-fluorene-2,7-dicarboxylic acid using various oxidants like manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. The characterization involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [].

Potential Applications:

Here are some potential areas where this molecule could be explored:

  • Organic synthesis: The functional groups might allow its participation in various organic reactions, potentially leading to the synthesis of novel materials or compounds with interesting properties.
  • Coordination chemistry: The carboxylic acid groups could potentially coordinate with metal ions, making it a candidate for the development of new coordination complexes with unique properties.
  • Material science: The rigid structure and functional groups could be of interest for the design of new materials with specific functionalities, such as polymers or luminescent materials.

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C15H8O5 and a molecular weight of 268.23 g/mol. This compound is characterized by two carboxylic acid groups located at the 2 and 7 positions, along with a ketone group at the 9 position of the fluorene structure. Its unique structure contributes to its reactivity and versatility in various chemical applications .

  • Oxidation: The compound can undergo further oxidation, leading to the formation of more complex derivatives.
  • Reduction: The ketone group can be reduced to form 9-hydroxy-9H-fluorene-2,7-dicarboxylic acid using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
  • Substitution: The carboxylic acid groups can engage in esterification and amidation reactions, allowing for the formation of esters or amides when reacted with alcohols or amines in the presence of dehydrating agents like thionyl chloride .

Research into the biological activities of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid has indicated potential applications in drug development. Its structure suggests that it may possess various biological properties, including antibacterial activity. Further studies are needed to fully elucidate its biological effects and therapeutic potential .

The synthesis of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid typically involves the oxidation of 2,7-diacetyl-fluorene using potassium bichromate as the oxidizing agent. This method is commonly used in laboratory settings and can be optimized for larger-scale industrial production to achieve higher yields and purity .

Common Reagents and Conditions

  • Oxidation: Potassium bichromate in acidic medium.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Alcohols or amines with dehydrating agents like thionyl chloride.

This compound has a variety of applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its conjugated structure makes it useful in developing organic electronic materials.
  • Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
  • Industry: Employed in synthesizing dyes, pigments, and other industrial chemicals .

Several compounds share structural similarities with 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. Here are some notable examples:

Compound NameKey Features
9-Fluorenone-2,7-dicarboxylic acidLacks the ketone group; primarily used as a precursor in organic synthesis.
9H-Fluorene-2,7-dicarboxylic acidContains only carboxylic acid groups without the ketone functionality.
9-Oxo-2,7-fluorenedicarboxylic acidSimilar dicarboxylic structure but may differ in reactivity and applications.

The uniqueness of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid lies in its combination of both carboxylic acid and ketone functionalities, which enhances its reactivity and broadens its application range compared to its analogs .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Dates

Modify: 2023-08-15

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